molecular formula C24H27NO3 B13862808 N-Benzyloxycarbonyl N-Desmethyl Dextrorphan-d3

N-Benzyloxycarbonyl N-Desmethyl Dextrorphan-d3

Cat. No.: B13862808
M. Wt: 380.5 g/mol
InChI Key: GPYJBNLHEROROX-DSGGTNSQSA-N
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Description

N-Benzyloxycarbonyl N-Desmethyl Dextrorphan-d3 is a deuterated derivative of N-Desmethyl Dextrorphan, which is a metabolite of Dextrorphan. This compound is primarily used in proteomics research and is known for its stable isotopic labeling, which makes it valuable in various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyloxycarbonyl N-Desmethyl Dextrorphan-d3 involves multiple steps, starting from the parent compound, Dextrorphan. The process typically includes:

    Protection of the amine group: The amine group of Dextrorphan is protected using a benzyloxycarbonyl (Cbz) group.

    Deuteration: The methyl group is replaced with a deuterium atom to form N-Desmethyl Dextrorphan-d3.

    Deprotection: The Cbz group is removed to yield the final product.

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis process while ensuring the purity and yield are maintained .

Chemical Reactions Analysis

Types of Reactions

N-Benzyloxycarbonyl N-Desmethyl Dextrorphan-d3 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can regenerate the parent compound .

Scientific Research Applications

N-Benzyloxycarbonyl N-Desmethyl Dextrorphan-d3 has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzyloxycarbonyl N-Desmethyl Dextrorphan-d3 involves its interaction with specific molecular targets and pathways. It primarily acts as a labeled analog for studying the metabolism and pharmacokinetics of Dextrorphan. The deuterium labeling allows for precise tracking and analysis in various biological systems .

Comparison with Similar Compounds

Similar Compounds

    N-Desmethyl Dextrorphan: The non-deuterated version of the compound.

    Dextrorphan: The parent compound from which N-Benzyloxycarbonyl N-Desmethyl Dextrorphan-d3 is derived.

    N-Benzyloxycarbonyl Dextrorphan: Another derivative with a similar protective group.

Uniqueness

This compound is unique due to its stable isotopic labeling, which provides enhanced accuracy and precision in scientific studies. This makes it particularly valuable in proteomics and pharmacokinetic research .

Properties

Molecular Formula

C24H27NO3

Molecular Weight

380.5 g/mol

IUPAC Name

benzyl (1S,9S,10S)-3,5,6-trideuterio-4-hydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-17-carboxylate

InChI

InChI=1S/C24H27NO3/c26-19-10-9-18-14-22-20-8-4-5-11-24(20,21(18)15-19)12-13-25(22)23(27)28-16-17-6-2-1-3-7-17/h1-3,6-7,9-10,15,20,22,26H,4-5,8,11-14,16H2/t20-,22+,24+/m1/s1/i9D,10D,15D

InChI Key

GPYJBNLHEROROX-DSGGTNSQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C2=C1C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3C(=O)OCC5=CC=CC=C5)[2H])O)[2H]

Canonical SMILES

C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)O)C(=O)OCC5=CC=CC=C5

Origin of Product

United States

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